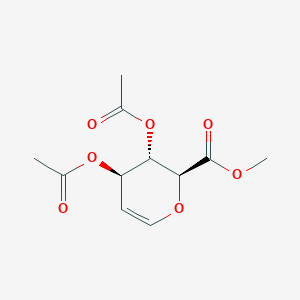

N-Méthoxy-N-méthylbenzamide

Vue d'ensemble

Description

N-Methoxy-N-methylbenzamide (NMMB) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzamide and has been known to possess a variety of biological and biochemical properties. NMMB is a highly versatile compound and has been used in a wide range of laboratory experiments, including those related to drug discovery and development.

Applications De Recherche Scientifique

Amide de Weinreb

“N-Méthoxy-N-méthylbenzamide” is also referred to as a Weinreb amide . Les amides de Weinreb sont une classe d'amides utilisées en synthèse organique pour préparer d'autres composés. Elles portent le nom de Steven M. Weinreb, le chimiste américain qui les a introduites pour la première fois.

Préparation des β-trifluorométhyl-énaminones

“this compound” may be used in the preparation of β-trifluoromethyl enaminones . Les énaminones sont des intermédiaires polyvalents en synthèse organique et sont utilisées dans la synthèse d'une large gamme de composés organiques.

Études de liaison hydrogène

Hydrogen bonding interactions between thioacetamide and “this compound” have been investigated using near-infrared absorption spectroscopy . Cette étude peut fournir des informations sur la nature des interactions de liaison hydrogène, qui sont cruciales dans de nombreux systèmes biologiques et réactions chimiques.

Inhibiteur de la phosphodiestérase

“N-Méthylbenzamide”, a compound structurally similar to “this compound”, acts as a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . Bien qu'il ne soit pas directement lié à “this compound”, cela suggère des applications neurologiques potentielles pour des composés similaires.

Intermédiaire pharmaceutique

“N-Méthylbenzamide” is also employed as a pharmaceutical intermediate . Compte tenu de la similitude structurelle, “this compound” pourrait potentiellement jouer un rôle similaire dans la synthèse de composés pharmaceutiques.

Sécurité et manipulation

“this compound” is classified as a combustible liquid with a flash point of 113°C . Il est important de le manipuler avec soin en milieu de recherche pour assurer la sécurité.

Safety and Hazards

N-Methoxy-N-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper titled “Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure” discusses the synthesis of functionalized (benz)aldehydes, where N-Methoxy-N-methylbenzamide is used as a precursor .

Mécanisme D'action

Target of Action

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It is a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is a phosphodiesterase enzyme that is abundant only in brain tissue .

Mode of Action

It is known to inhibit the activity of pde10a . This inhibition could lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which play crucial roles in signal transduction pathways.

Biochemical Pathways

The inhibition of PDE10A by N-Methoxy-N-methylbenzamide affects the cAMP and cGMP signaling pathways . These pathways are involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling.

Pharmacokinetics

The compound’s physical properties such as its boiling point (70 °c/01 mmHg) and density (1.085 g/mL at 25 °C) suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-Methoxy-N-methylbenzamide’s action are likely related to its inhibition of PDE10A and the subsequent increase in cAMP and cGMP levels . This could potentially lead to changes in cellular signaling and function, although the specific effects would depend on the cell type and context.

Action Environment

The action, efficacy, and stability of N-Methoxy-N-methylbenzamide could be influenced by various environmental factors. For instance, the compound’s potency as a PDE10A inhibitor might be affected by the presence of other molecules that can bind to the same enzyme. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Propriétés

IUPAC Name |

N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKERDACREYXSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341044 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6919-61-5 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of N-Methoxy-N-methylbenzamide highlighted in the research papers?

A1: N-Methoxy-N-methylbenzamide is frequently employed as a reagent in organic synthesis, particularly for preparing ketones. This is achieved through its reaction with organolithium compounds, followed by hydrolysis. For instance, researchers have successfully synthesized pyrazinyl and quinoxalinyl phenylmethanones by reacting 2-substituted-3-lithiopyrazines and quinoxalines with N-Methoxy-N-methylbenzamide. []

Q2: Can you provide a specific example from the research where N-Methoxy-N-methylbenzamide played a crucial role in synthesizing a complex molecule?

A2: Certainly! In a study focused on synthesizing 1-Amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, researchers discovered that reacting 4-lithiopyridine-3-carbonitrile with N-Methoxy-N-methylbenzamide yielded 1-methoxy(methyl)amino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one. This finding paved the way for developing a novel one-pot procedure to synthesize a range of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives. [, ]

Q3: What is the significance of the 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure, which can be synthesized using N-Methoxy-N-methylbenzamide, in a broader biological context?

A4: The 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure is found in naturally occurring isoniazid–NAD(P) adducts. [, ] This makes the efficient synthesis of these compounds, facilitated by N-Methoxy-N-methylbenzamide, particularly relevant for research exploring isoniazid's mechanism of action and potential therapeutic applications.

Q4: The research mentions the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines. What role does N-Methoxy-N-methylbenzamide play in this process?

A5: In this multi-step synthesis, N-Methoxy-N-methylbenzamide is involved in the preparation of key intermediates. The aroylation of lithium (4-lithiopyridin-3-yl)pivalamide with N-Methoxy-N-methylbenzamides leads to the formation of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines. These intermediates are then reacted with excess organolithiums to yield the desired 2,4,8-trisubstituted 1,7-naphthyridines. []

A6: In this particular synthesis, N-Methoxy-N-methylbenzamide itself is not the final product but rather a key precursor. The synthesis involves converting gentisic acid to its diacetate, which is then transformed into 2,5-diacetoxy-N-methoxy-N-methylbenzamide. This compound then undergoes reactions to ultimately yield N-methoxy-N-methylaminocarbonyl-l, 4-benzoquinone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)